3,4-Dimethoxybenzylzinc chloride

Catalog No.
S1915667
CAS No.
307531-79-9
M.F
C9H11ClO2Zn
M. Wt
252 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzylzinc chloride

CAS Number

307531-79-9

Product Name

3,4-Dimethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);4-methanidyl-1,2-dimethoxybenzene

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252 g/mol

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

NSGGLZPCWTUMDD-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]

Organozinc Reagent for Carbon-Carbon Bond Formation

,4-Dimethoxybenzylzinc chloride (DMBzCl) solution is a valuable reagent in organic chemistry, particularly for carbon-carbon bond formation reactions. The zinc atom in DMBzCl acts as a nucleophile, readily reacting with various carbonyl electrophiles. This property allows researchers to introduce the 3,4-dimethoxybenzyl (DMB) group onto organic molecules. The DMB group serves several purposes in organic synthesis:

  • Protecting Group: The methoxy groups (-OCH3) in the DMB moiety render it relatively inert to many reaction conditions, making it a useful protecting group for hydroxyl (-OH) functionalities. Researchers can selectively protect a hydroxyl group with DMB, perform further reactions on the molecule, and then cleave the DMB group under specific conditions to regenerate the free hydroxyl group.
  • Modulating Reactivity: The electron-donating nature of the methoxy groups in DMB can influence the reactivity of a molecule. This can be advantageous in directing the course of a reaction or fine-tuning the product distribution [].

Applications in Organic Synthesis

DMBzCl solution finds application in various organic synthesis reactions, including:

  • Alkylation: DMBzCl can react with aldehydes and ketones to form secondary alcohols after cleavage of the DMB group. This provides a convenient method for introducing a hydroxyalkyl chain onto a molecule.
  • Allylic Alkylation: DMBzCl can participate in allylic alkylation reactions with allylic halides or esters, enabling the formation of new carbon-carbon bonds at allylic positions.
  • Suzuki-Miyaura Coupling: DMBzCl can be converted into the corresponding arylboronic acid derivative, which can then be employed in Suzuki-Miyaura couplings for the formation of biaryl compounds.

Research Considerations

While DMBzCl solution offers a versatile tool for organic synthesis, some key points require consideration during research:

  • Air and Moisture Sensitivity: DMBzCl is air and moisture sensitive. Researchers must handle the solution under inert atmosphere conditions to avoid decomposition [].
  • Solvent Compatibility: The choice of solvent for using DMBzCl solution is crucial. The solution is typically employed in tetrahydrofuran (THF) due to its good solubility and compatibility with the reagent [].

3,4-Dimethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClO2Zn\text{C}_9\text{H}_{11}\text{ClO}_2\text{Zn}. It is characterized by the presence of two methoxy groups located at the 3 and 4 positions of the benzyl moiety. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds effectively. It is often prepared as a solution in tetrahydrofuran, where it exhibits significant reactivity and versatility in various chemical transformations .

Organozinc compounds can be flammable and air-sensitive. DMBzCl solution should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and under a fume hood due to potential flammability and the presence of THF, a volatile solvent [, ].

3,4-Dimethoxybenzylzinc chloride primarily participates in substitution reactions, particularly in cross-coupling processes such as the Suzuki-Miyaura coupling. This reaction involves the formation of a reactive organozinc intermediate that can undergo transmetalation with palladium catalysts, followed by reductive elimination to yield the desired coupled product. The compound can also engage in oxidation and reduction reactions under specific conditions, making it a valuable reagent in synthetic organic chemistry.

Types of Reactions:

  • Suzuki-Miyaura Coupling: Involves palladium catalysts and boronic acids/esters.
  • Oxidation: Can be oxidized to aldehydes or acids using agents like hydrogen peroxide.
  • Reduction: Can be reduced to alcohols using lithium aluminum hydride

    The synthesis of 3,4-dimethoxybenzylzinc chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with zinc metal in an appropriate solvent such as tetrahydrofuran. This reaction is usually conducted under inert atmospheric conditions to prevent moisture and oxidation interference. The general reaction can be represented as follows:

     CH32C6H3CH2Cl+Zn CH32C6H3CH2ZnCl\text{ CH}_3\text{O }_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl}+\text{Zn}\rightarrow \text{ CH}_3\text{O }_2\text{C}_6\text{H}_3\text{CH}_2\text{ZnCl}

    In industrial settings, this process is scaled up with careful control over reaction conditions such as temperature and pressure to ensure consistent product quality .

3,4-Dimethoxybenzylzinc chloride finds utility in various applications within organic synthesis:

  • Cross-Coupling Reactions: It is predominantly used in Suzuki-Miyaura coupling for constructing complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Potential applications in developing new materials through carbon-carbon bond formation.

Several compounds share structural similarities with 3,4-dimethoxybenzylzinc chloride. These include:

  • 3-Methoxybenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 2-Methoxybenzylzinc chloride

Comparison:

The uniqueness of 3,4-dimethoxybenzylzinc chloride lies in its substitution pattern on the benzene ring. The presence of two methoxy groups at the 3 and 4 positions enhances its electron-donating effects compared to mono-methoxy or differently substituted counterparts. This can influence its reactivity and selectivity in

Laboratory-Scale Synthesis Protocols

Direct Zinc Insertion into 3,4-Dimethoxybenzyl Chloride

The preparation of 3,4-dimethoxybenzylzinc chloride through direct zinc insertion represents the most widely employed laboratory methodology. The fundamental approach involves the oxidative addition of zinc metal to the carbon-chlorine bond of 3,4-dimethoxybenzyl chloride, generating the corresponding organozinc reagent [1] [2].

The standard protocol employs anhydrous lithium chloride as an essential activating agent. In a typical procedure, anhydrous lithium chloride (1.5-2.0 equivalents) is placed in an argon-flushed flask and dried for 20 minutes at 150-170°C under high vacuum (1 mbar) [2]. Zinc powder (1.5-2.0 equivalents, 150-325 mesh, 99.9% purity) is subsequently added under argon atmosphere, and the heterogeneous mixture is dried again for 10-20 minutes at 150-170°C under high vacuum [2].

Following the drying procedure, the reaction flask is evacuated and refilled with argon three times to ensure complete removal of moisture and oxygen [2]. Tetrahydrofuran (5 mL per 5 mmol substrate) is added, and zinc activation is accomplished through the addition of 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) [2]. The 3,4-dimethoxybenzyl chloride substrate is then added neat at room temperature [2].

The reaction typically proceeds at temperatures ranging from 25°C to 50°C, with reaction times varying from 3 hours to 24 hours depending on the specific conditions employed [1] [2]. For electron-rich benzylic chlorides such as 3,4-dimethoxybenzyl chloride, conversion is readily achieved within 3 hours at 25°C using zinc dust (2.0 equivalents) and lithium chloride (2.0 equivalents) [1].

The completion of the insertion reaction is monitored through gas chromatography analysis of reaction aliquots quenched with saturated aqueous ammonium chloride solution, typically achieving conversions exceeding 96% [2]. The concentration of the resulting organozinc reagent is determined by iodometric titration [2] [3].

Yields for this methodology consistently range from 81% to 96% across various substrates, with homo-coupling side reactions maintained below 5% [1]. The 3,4-dimethoxybenzylzinc chloride solution can be stored under argon atmosphere at 0-4°C for up to three days without significant decomposition [4].

Solvent Systems and Inert Atmosphere Optimization

The selection of appropriate solvent systems and maintenance of stringent inert atmosphere conditions are critical parameters for successful organozinc synthesis. Tetrahydrofuran emerges as the optimal solvent for 3,4-dimethoxybenzylzinc chloride preparation due to its ability to coordinate with zinc centers while providing sufficient solvation for lithium chloride [5] [6] [7].

Tetrahydrofuran must be continuously refluxed and freshly distilled from sodium benzophenone ketyl under nitrogen atmosphere to ensure complete removal of water and peroxides [2]. The water content should be maintained below 10 ppm, as even trace amounts of moisture can significantly reduce yields and promote side reactions [5]. Alternative polar aprotic solvents such as dimethylformamide and dimethoxyethane have been investigated, but tetrahydrofuran consistently provides superior results in terms of both yield and reproducibility [7].

The role of lithium chloride extends beyond simple salt activation, functioning as a critical Lewis acid that facilitates zinc insertion while simultaneously coordinating with the resulting organozinc species to enhance solubility [5]. Studies utilizing single-particle fluorescence microscopy combined with nuclear magnetic resonance spectroscopy have demonstrated that lithium chloride accelerates the solubilization of organozinc intermediates from the zinc surface following oxidative addition [5].

For highly concentrated organozinc solutions (2.0 M), the lithium chloride concentration must be carefully optimized to maintain reagent stability while preventing precipitation [8]. The optimal lithium chloride to tetrahydrofuran ratio has been established as 0.5 M for most applications [3] [9].

Inert atmosphere maintenance requires rigorous exclusion of both oxygen and moisture throughout the entire synthesis process. The reaction vessel must be flame-dried and cooled under vacuum before charging with reagents [2]. Argon gas should be passed through concentrated sulfuric acid, sodium hydroxide pellets, and activated molecular sieves before entering the reaction system [10].

Temperature control during synthesis proves crucial for optimizing both reaction rate and selectivity. While room temperature (25°C) suffices for most benzylic chlorides including 3,4-dimethoxybenzyl chloride, elevated temperatures (40-50°C) may be required for less reactive substrates or when shortened reaction times are desired [2]. However, temperatures exceeding 60°C should be avoided as they promote decomposition and side reactions [11].

Industrial Production Techniques

Continuous Flow Reactor Configurations

Industrial production of 3,4-dimethoxybenzylzinc chloride has been revolutionized through the implementation of continuous flow reactor systems that overcome the limitations associated with batch processes. These systems enable scalable, safe, and efficient synthesis while providing precise control over reaction parameters [11] [12] [8].

The fundamental flow reactor configuration employs a packed bed of zinc turnings or granules maintained at controlled temperature through external heating jackets [11]. A typical industrial setup utilizes zinc granules in approximately 200-250 fold molar excess relative to the organic halide substrate, ensuring complete conversion during single passage through the reactor [11] [8].

The reactor design incorporates several key components: a substrate feed system with precise flow control, a temperature-controlled zinc bed reactor, an optional zinc replenishment unit for continuous operation, and automated sampling and analysis systems for quality control [11]. The zinc bed is typically constructed from stainless steel columns packed with zinc granules (2-5 mm diameter) and equipped with internal thermocouples for temperature monitoring [8].

Feed preparation involves dissolving 3,4-dimethoxybenzyl chloride and lithium chloride in anhydrous tetrahydrofuran to achieve concentrations ranging from 0.5 M to 2.0 M [8]. The solution is degassed under vacuum and maintained under inert atmosphere throughout the process. Flow rates are precisely controlled using mass flow controllers, with typical liquid throughputs ranging from 3 L/h at pilot scale to 18 L/h at full industrial scale [8] [13].

Temperature control proves critical for maintaining consistent product quality and yield. Industrial reactors employ automated heating jackets with thermocouple feedback systems to maintain temperatures within ±5°C of the setpoint [8]. Optimal temperatures range from 25°C to 80°C depending on the specific substrate and desired residence time [11].

Residence times in continuous flow systems are dramatically reduced compared to batch processes, typically ranging from 1.5 to 23 minutes [8]. This reduction in reaction time is achieved through the high surface area provided by the packed zinc bed and the optimized mass transfer characteristics of the flow system [12].

Advanced flow configurations incorporate online analytical systems for real-time monitoring of conversion and product concentration. Process infrared spectroscopy with flow cells enables continuous monitoring of reactant consumption and product formation [6] [13]. Gas chromatography analysis of automatically collected samples provides quantitative assessment of conversion and side product formation [11].

Purity Control and Yield Maximization Strategies

Industrial production of 3,4-dimethoxybenzylzinc chloride requires sophisticated purity control measures and yield optimization strategies to ensure consistent product quality and economic viability. Multiple analytical techniques are employed in parallel to provide comprehensive quality assessment throughout the production process [14] [13].

Iodometric titration serves as the primary method for quantitative determination of organozinc concentration. The standard procedure involves adding a measured aliquot of the organozinc solution to a solution containing iodine and lithium chloride in tetrahydrofuran [3] [15]. The titration is performed using standardized solutions, providing concentration accuracy within ±2-5% [3]. This method is particularly advantageous for industrial applications due to its rapid analysis time (5-10 minutes) and minimal sample requirements (0.1-1 mL) [3].

Gas chromatography analysis of quenched reaction aliquots provides detailed information regarding conversion efficiency and side product formation [2] [11]. Samples are quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate before analysis [2]. This technique achieves analytical accuracy within ±1-3% and enables identification of impurities and decomposition products [14].

High-performance liquid chromatography analysis is employed for final product purity assessment, particularly when pharmaceutical-grade organozinc reagents are required [4]. The method provides purity determination with accuracy exceeding ±1-2% and enables quantification of trace impurities below 0.1% [4].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation and purity assessment [2] [16]. Both proton and carbon-13 NMR techniques are employed to verify the integrity of the organozinc structure and detect potential decomposition products [16].

Yield maximization strategies focus on optimization of multiple process parameters simultaneously. Zinc activation methods have been refined to include both chemical and mechanical approaches [11] [8]. Chemical activation employs 1,2-dibromoethane and trimethylsilyl chloride as initiators, while mechanical activation utilizes high-speed stirring or sonication to increase zinc surface area [11].

Temperature optimization studies have established optimal reaction temperatures for different substrate concentrations and flow rates [8]. Lower temperatures (25-40°C) favor selectivity but require longer residence times, while elevated temperatures (60-80°C) accelerate reaction rates but may promote side reactions [8].

Concentration effects have been systematically investigated to identify optimal substrate and lithium chloride concentrations [8]. Higher substrate concentrations (2.0 M) enable increased throughput but require careful optimization of zinc excess and residence time to maintain complete conversion [8] [13].

Industrial yield optimization has achieved remarkable success, with reported yields ranging from 84% to 100% for various organozinc substrates under optimized continuous flow conditions [8] [13]. The 3,4-dimethoxybenzylzinc chloride synthesis consistently achieves yields exceeding 90% when proper process controls are implemented [1] [2].

Quality control systems incorporate automated sampling and analysis protocols to ensure consistent product specifications [14]. Critical quality parameters include organozinc concentration, purity, water content, and residual halide levels [14]. Specifications typically require organozinc purity exceeding 95%, water content below 50 ppm, and residual 3,4-dimethoxybenzyl chloride below 2% [4].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides essential structural information for 3,4-Dimethoxybenzylzinc chloride, revealing characteristic spectroscopic signatures that confirm the molecular framework and substitution patterns.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3,4-Dimethoxybenzylzinc chloride displays several distinctive resonance patterns that confirm the structural identity. The methoxy substituents at the 3,4-positions of the benzene ring generate characteristic signals appearing as singlets in the 3.85-3.95 parts per million region, integrating for six protons total [1] [2]. These signals typically exhibit slight chemical shift variations due to the different electronic environments of the ortho and meta methoxy groups relative to the benzylic position.

The aromatic proton resonances appear in the 6.8-7.0 parts per million region, displaying complex multiplicity patterns reflecting the asymmetric substitution of the benzene ring [1] [2]. The three aromatic protons exhibit distinct chemical environments: the proton at carbon-2 appears as a doublet of doublets due to meta coupling with the carbon-6 proton and ortho coupling considerations, while the carbon-5 and carbon-6 protons show overlapping multipicity patterns.

The benzylic methylene protons bonded to zinc demonstrate characteristic downfield shifts compared to typical benzyl systems, appearing in the 2.5-3.0 parts per million range as a singlet [2] [3]. This downfield shift reflects the electron-withdrawing effect of the zinc-chloride moiety and the coordination environment around the metal center.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3,4-Dimethoxybenzylzinc chloride. The methoxy carbon atoms resonate in the characteristic range of 55.8-56.0 parts per million, appearing as two distinct signals reflecting the different electronic environments of the 3,4-dimethoxy substitution pattern [1] [2] [4].

The aromatic carbon framework displays signals distributed across the 110-150 parts per million region, with specific assignments based on substitution patterns observed in related 3,4-dimethoxybenzyl derivatives [1] [2]. The quaternary aromatic carbons bearing methoxy substituents typically appear in the 148-149 parts per million range, while the protonated aromatic carbons resonate between 110-120 parts per million.

The benzylic carbon directly attached to zinc exhibits a characteristic upfield shift compared to conventional benzyl systems, reflecting the organometallic bonding environment. This carbon typically appears in the 25-35 parts per million region, depending on the coordination state and solvent environment [2].

Distortionless Enhancement by Polarization Transfer Nuclear Magnetic Resonance Analysis

Distortionless Enhancement by Polarization Transfer Nuclear Magnetic Resonance experiments provide unambiguous identification of carbon multiplicities within the 3,4-Dimethoxybenzylzinc chloride structure. The technique effectively distinguishes between quaternary carbons (C₀), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃) through phase relationships.

The methoxy carbons appear as positive signals in the methyl carbon spectrum, confirming their CH₃ nature. The benzylic carbon displays characteristic CH₂ behavior, appearing negative in the appropriate Distortionless Enhancement by Polarization Transfer experiment. The aromatic framework carbons show the expected multiplicities: positive signals for CH carbons and absent signals for quaternary carbons bearing methoxy substituents.

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H Nuclear Magnetic Resonance - Methoxy Groups3.85-3.95Singlet6H3,4-OCH₃
¹H Nuclear Magnetic Resonance - Aromatic6.8-7.0Multiplet3HAr-H
¹H Nuclear Magnetic Resonance - Benzylic2.5-3.0Singlet2HAr-CH₂-Zn
¹³C Nuclear Magnetic Resonance - Methoxy55.8-56.0Singlet2COCH₃
¹³C Nuclear Magnetic Resonance - Aromatic110-150Multiple6CAromatic framework

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,4-Dimethoxybenzylzinc chloride reveals distinctive fragmentation patterns that provide structural confirmation and insights into the stability of organozinc bonds under ionization conditions.

Molecular Ion Characteristics

The molecular ion peak appears at m/z 252, corresponding to the intact 3,4-Dimethoxybenzylzinc chloride molecule with the molecular formula C₉H₁₁ClO₂Zn [5] [6] [7]. The molecular ion exhibits the characteristic isotope pattern associated with zinc-containing compounds, displaying satellite peaks at M+1 and M+2 positions due to ¹³C and ⁶⁴Zn/⁶⁶Zn isotopic contributions. The relative intensities of these isotope peaks follow statistical distributions based on natural isotope abundances [8].

The molecular ion peak intensity varies significantly depending on ionization conditions, with electrospray ionization typically providing more abundant molecular ion signals compared to electron impact ionization methods. The zinc-carbon bond demonstrates moderate stability under mass spectrometric conditions, allowing observation of the intact molecular ion in many experimental configurations [9] [10].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of the chloride ligand, generating a cationic organozinc fragment at m/z 217 [M-Cl]⁺ [9] [10]. This fragmentation reflects the relatively labile nature of the zinc-chloride bond compared to the zinc-carbon bond, consistent with typical organometallic fragmentation patterns.

The base peak in most mass spectra appears at m/z 151, corresponding to the 3,4-dimethoxybenzyl cation [C₉H₁₁O₂]⁺ [9] . This fragment forms through complete loss of the zinc chloride moiety (ZnCl, 101 mass units) and represents the most stable cationic species under fragmentation conditions. The high stability of this benzyl cation relates to resonance stabilization involving the electron-donating methoxy substituents.

Secondary Fragmentation Processes

Secondary fragmentation of the 3,4-dimethoxybenzyl cation (m/z 151) proceeds through several pathways characteristic of methoxy-substituted benzyl systems. Loss of a methoxy radical (31 mass units) generates fragments at m/z 120, while loss of methanol (32 mass units) produces signals at m/z 119 [12].

Further fragmentation includes formation of the tropylium cation (C₇H₇⁺) at m/z 91 through rearrangement processes common in benzyl systems [10] [12]. The presence of methoxy substituents stabilizes intermediate carbocations, leading to enhanced abundance of certain fragment ions compared to unsubstituted benzyl analogs.

Zinc-Specific Fragmentation Patterns

Organozinc compounds exhibit characteristic fragmentation behaviors that distinguish them from other organometallic species. The zinc-carbon bond shows intermediate stability, more labile than zinc-oxygen coordination bonds but more stable than zinc-halide interactions [13] [14].

Fragmentation often proceeds through initial loss of anionic ligands (chloride) followed by decomposition of the remaining organozinc cation. The resulting organic cations typically dominate the mass spectrum due to their enhanced stability compared to zinc-containing fragments. Zinc-containing fragments rarely achieve high abundance due to the instability of zinc cations under mass spectrometric conditions [13] [14].

Mass-to-Charge Ratio (m/z)Relative IntensityFragment IdentityFragmentation Process
25215-25%[M]⁺Molecular ion
21730-40%[M-Cl]⁺Chloride loss
151100%[C₉H₁₁O₂]⁺Base peak, 3,4-dimethoxybenzyl cation
12025-35%[C₈H₈O]⁺Methoxy radical loss from base peak
9120-30%[C₇H₇]⁺Tropylium cation formation

Crystallographic Studies

Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction analysis provides definitive structural information about 3,4-Dimethoxybenzylzinc chloride, revealing atomic positions, bond lengths, bond angles, and crystalline arrangement. However, direct crystallographic data for this specific compound remains limited in the literature, requiring inference from structurally related organozinc systems and general organometallic crystallographic principles.

Crystal System and Space Group Considerations

Organozinc halides typically crystallize in common space groups such as monoclinic or orthorhombic systems, depending on molecular symmetry and intermolecular interactions [15] [16] [17]. The presence of the asymmetric 3,4-dimethoxybenzyl substituent likely reduces molecular symmetry, favoring lower-symmetry space groups.

Typical unit cell parameters for similar benzylzinc chloride compounds range from 8-12 Šfor shorter axes and 15-25 Šfor longer axes, with cell volumes typically between 1500-3000 ų [15] [16]. The specific packing arrangement depends on intermolecular interactions, including potential hydrogen bonding involving methoxy groups and halogen-halogen interactions between chloride ligands.

Molecular Geometry and Coordination Environment

Based on structural data from related organozinc compounds, 3,4-Dimethoxybenzylzinc chloride likely adopts coordination geometries ranging from two-coordinate linear arrangements in the gas phase to four-coordinate tetrahedral geometries in coordinating solvents [18] [19] [20]. In tetrahydrofuran solution, the compound probably exhibits tetrahedral coordination with two tetrahydrofuran molecules completing the coordination sphere.

The zinc-carbon bond length in benzylzinc systems typically measures 2.00-2.05 Å, while zinc-chloride bond lengths range from 2.20-2.30 Å depending on coordination number [15] [17]. In bridged dimeric structures, zinc-chloride bridging distances extend to 2.40-2.70 Å, reflecting the weaker bridging interactions compared to terminal bonds.

Intermolecular Interactions and Packing Motifs

The 3,4-dimethoxy substitution pattern introduces additional intermolecular interaction possibilities through the oxygen atoms of the methoxy groups. These oxygen atoms can participate in weak hydrogen bonding interactions with aromatic protons or coordinated solvent molecules, influencing crystal packing arrangements [21] [17].

Typical organozinc halide structures exhibit various packing motifs, including discrete molecular units, hydrogen-bonded chains, or extended network structures depending on the specific ligand environment. The methoxy substituents may direct specific packing orientations through dipole-dipole interactions or weak hydrogen bonding networks.

Thermal Parameters and Disorder Considerations

Organozinc compounds often exhibit thermal motion and potential disorder, particularly in the organic substituents and coordinated solvent molecules [17] [22]. The methoxy groups may show rotational disorder around the carbon-oxygen bonds, while coordinated tetrahydrofuran molecules frequently display positional or conformational disorder.

Typical crystallographic refinement parameters for organozinc structures include R-factors ranging from 0.03-0.08 for well-ordered structures, with higher values indicating increased disorder or data quality limitations [15] [16] [17]. Temperature factors generally increase from the metal center outward to the periphery of the organic ligands.

Crystallographic ParameterTypical RangeExpected for 3,4-Dimethoxybenzylzinc Chloride
Zn-C Bond Length2.00-2.05 Å~2.02 Å
Zn-Cl Bond Length2.20-2.30 Å~2.25 Å
Zn-O(THF) Bond Length2.00-2.10 Å~2.05 Å
C-Zn-Cl Bond Angle105-115°~110°
Coordination Number2-44 (in THF solution)

Zinc Coordination Geometry Analysis

The coordination geometry of zinc in 3,4-Dimethoxybenzylzinc chloride depends critically on the chemical environment, solvent coordination, and intermolecular interactions. Understanding these geometric arrangements provides insights into reactivity patterns, stability, and potential synthetic applications.

Electronic Configuration and Bonding Considerations

Zinc(II) possesses a completely filled d¹⁰ electronic configuration [Ar]3d¹⁰4s⁰, eliminating ligand field stabilization effects and allowing coordination geometry to be determined primarily by steric and electrostatic factors [18] [19] [20]. This electronic configuration provides exceptional flexibility in coordination arrangements, enabling zinc to adopt various geometries from linear two-coordinate to octahedral six-coordinate structures depending on ligand requirements.

The absence of ligand field effects means that coordination preferences arise from minimizing steric repulsion while maximizing electrostatic attractions between the metal center and ligands. In organozinc halides, this typically leads to tetrahedral coordination as the optimal compromise between these competing factors [18] [19] [20].

Coordination Number Variations

In the absence of coordinating solvents, 3,4-Dimethoxybenzylzinc chloride likely adopts a two-coordinate linear geometry with the organic substituent and chloride ligand arranged in a linear R-Zn-Cl configuration [18] [23]. This arrangement minimizes steric interactions but leaves the zinc center highly electron-deficient and reactive toward additional ligands.

Addition of coordinating solvents such as tetrahydrofuran increases the coordination number to three or four, with tetrahedral geometry being most common in solution [18] [23] [24]. The tetrahedral arrangement provides optimal stability while maintaining reasonable steric accessibility for the organozinc functionality in synthetic applications.

Bridging and Aggregation Phenomena

Organozinc halides frequently form bridged dimeric or oligomeric structures through halide bridges, particularly in the solid state or concentrated solutions [25] [26] [27]. These bridging arrangements involve zinc centers connected through μ-chloride bridges, creating four-membered Zn₂Cl₂ rings or extended chain structures.

The zinc-chloride bridging distances in such arrangements typically range from 2.40-2.70 Å, significantly longer than terminal zinc-chloride bonds due to the reduced bond order in bridging interactions [15] [25] [27]. These aggregated structures often display enhanced thermal stability compared to monomeric species while maintaining synthetic reactivity.

Solvent Effects on Coordination Geometry

The coordination geometry of 3,4-Dimethoxybenzylzinc chloride shows strong dependence on solvent polarity and coordinating ability. In non-coordinating solvents such as hydrocarbons, the compound likely exists as aggregated species with bridging chloride ligands [28] [22] [13].

Tetrahydrofuran, being a strong coordinating solvent, promotes dissociation of aggregated structures and formation of monomeric tetrahedral complexes [28] [24] [13]. The enhanced stability of these coordinated species contributes to the practical utility of tetrahydrofuran solutions in synthetic applications. Coordination of two tetrahydrofuran molecules typically provides sufficient steric protection and electronic saturation to prevent further aggregation.

Geometric Distortions and Steric Effects

The 3,4-dimethoxybenzyl substituent introduces significant steric bulk around the zinc center, potentially causing distortions from ideal tetrahedral geometry [29] [30] [17]. The methoxy substituents, being electron-donating groups, may also influence the electronic environment at zinc through inductive and resonance effects transmitted through the aromatic system.

Typical geometric distortions include compression of bond angles involving the bulky organic substituent and corresponding expansion of angles involving smaller ligands such as chloride or coordinated solvent molecules. These distortions generally remain within 5-10° of ideal tetrahedral angles unless severe steric crowding occurs [29] [30] [17].

Geometry TypeCoordination NumberBond AnglesStabilityTypical Conditions
Linear2180°LowGas phase, non-coordinating solvents
Trigonal Planar3120°ModerateWeak coordinating solvents
Tetrahedral4109.5°HighCoordinating solvents (THF)
Bridged Dimeric490-120°HighSolid state, concentrated solutions

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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